molecular formula C19H17FN2O3 B5518368 1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone

1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone

Cat. No. B5518368
M. Wt: 340.3 g/mol
InChI Key: JIFBNEAZSDQMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular formula of the compound is C19H17FN2O3 . Its average mass is 340.348 Da and its monoisotopic mass is 340.122314 Da .


Physical And Chemical Properties Analysis

The compound is a derivative of imidazole, which is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalytic Applications

  • Hydrocarboxylation of Imines with CO2 : Research on Cu(II)-photocatalysed hydrocarboxylation of imines, using Schiff Base derivatives to generate disubstituted amino acids, suggests potential catalytic applications. Such processes are crucial for synthesizing amino acid derivatives under mild conditions, which may relate to the broader utility of complex organic molecules in catalysis and synthesis (Gordon, Hosten, & Ogunlaja, 2022).

Antimicrobial Studies

  • Synthesis and Characterization for Antimicrobial Applications : The synthesis and spectroscopic characterization of compounds with potential antimicrobial properties highlight the role of complex organic molecules in drug discovery and the development of new antimicrobial agents (Govindhan et al., 2017).

Material Science

  • Polymer Synthesis : The creation of novel polymers through the synthesis of specific organic compounds, such as "1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes," demonstrates the application of these molecules in material science, particularly in the development of new materials with potential industrial applications (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Spectroscopic and Computational Analysis

  • Characterization and Computational Analysis : Spectroscopic and computational analyses of organic compounds, including the study of isomers and alkyl-oxime derivatives, offer insights into the structural and electronic properties of these molecules. Such studies are foundational in understanding the reactivity and potential applications of complex organic compounds in various fields (Sánchez-Pavón et al., 2020).

Antioxidant and Anticancer Research

  • Evaluation of Antioxidant and Anticancer Properties : The investigation of sulfur-containing heterocyclic analogs for their anticancer activity demonstrates how complex organic molecules can contribute to medical research, specifically in exploring new therapeutic agents (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-[2-[4-[(2-fluorophenyl)methoxy]phenyl]-3-hydroxy-5-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-12-18(13(2)23)22(24)19(21-12)14-7-9-16(10-8-14)25-11-15-5-3-4-6-17(15)20/h3-10,24H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFBNEAZSDQMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3F)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.